![molecular formula C16H21N5 B5725951 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5725951.png)
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized in 1995 and has since been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine acts as a selective antagonist of the CRF receptor, which is involved in regulating the body's response to stress. By blocking the CRF receptor, 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine reduces the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH), which can have a calming effect on the brain.
Biochemical and Physiological Effects
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce anxiety and depression-like behaviors, decrease the release of stress hormones, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine in lab experiments is its selectivity for the CRF receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine may not be effective in all animal models or in humans, and further research is needed to determine its safety and efficacy in clinical trials.
Future Directions
There are several potential future directions for research on 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. One area of interest is its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in treating stress-related disorders such as post-traumatic stress disorder (PTSD) and chronic pain. Additionally, further research is needed to determine the safety and efficacy of 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine in humans and to develop more selective and effective CRF receptor antagonists.
Synthesis Methods
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be synthesized through a multi-step process that involves the reaction of 2-chloro-3-nitropyridine with propylamine to form 2-(propylamino)-3-nitropyridine. This compound is then reacted with 1-methyl-1H-1,2,4-triazole-3(2H)-one to form 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine.
Scientific Research Applications
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, addiction, and stress-related disorders. It has been shown to block the effects of stress on the brain and reduce anxiety and depression-like behaviors in animal models.
properties
IUPAC Name |
1-methyl-N,N-dipropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-4-10-20(11-5-2)15-16-19-18-12(3)21(16)14-9-7-6-8-13(14)17-15/h6-9H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOYPCJBJJRBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC2=CC=CC=C2N3C1=NN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.